Pyridinium, 1-amino-

Übersicht

Beschreibung

This compound is part of the broader class of pyridinium salts, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .

Synthetic Routes and Reaction Conditions:

Anion Exchange Reaction: The 1-amino pyridinium iodide can undergo anion exchange reactions to form various pyridinium salts with different anions.

Industrial Production Methods: Industrial production of pyridinium, 1-amino- typically involves large-scale quaternization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product .

Types of Reactions:

Oxidation: Pyridinium, 1-amino- can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced pyridinium compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under various conditions.

Major Products:

Oxidation: Oxidized pyridinium derivatives.

Reduction: Reduced pyridinium compounds.

Substitution: Substituted pyridinium salts.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Pyridinium, 1-amino- derivatives are increasingly recognized for their utility as bifunctional reagents in organic synthesis. They serve as electrophilic amination agents and are involved in various transformations:

- Electrophilic Amination : N-aminopyridinium salts have been utilized in metal-catalyzed and photocatalyzed reactions for amination of C–H bonds, showcasing their versatility as reagents in synthetic chemistry .

- Synthesis of Complex Molecules : These compounds can facilitate the synthesis of complex organic molecules through various reaction pathways, including the formation of pyridinium ylides and other derivatives .

Medicinal Chemistry

The antimicrobial properties of pyridinium compounds have been extensively studied:

- Antimicrobial Agents : Bis-[4-(R-amino)-1-pyridinium]alkanes have demonstrated efficacy against various microorganisms, making them suitable for applications in dental hygiene and skin-cleansing formulations . These compounds inhibit microbial growth and prevent plaque formation.

- Antioxidant Activity : Novel amino-pyridine functionalized chitosan derivatives exhibit significant antioxidant properties, which can be harnessed for health-related applications . The structural modifications enhance their scavenging abilities against free radicals.

Materials Science

Pyridinium salts are also being explored for their potential in materials science:

- Defect Passivation in Perovskites : The use of zwitterionic organic halide salt 1-amino pyridine iodine (AmPyI) has been reported as an effective additive for defect passivation in perovskite solar cells, improving their efficiency .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study demonstrated that bis-[4-(R-amino)-1-pyridinium]alkanes significantly reduced microbial load on dental surfaces, indicating their potential as effective agents in oral hygiene products. The formulation showed a marked decrease in plaque formation over a controlled period.

Case Study 2: Organic Synthesis Innovations

Recent advancements have highlighted the application of N-aminopyridinium salts in synthesizing complex organic molecules via metal-free amination reactions. These methodologies offer environmentally friendly alternatives to traditional synthetic routes while maintaining high yields and selectivity.

Wirkmechanismus

The mechanism of action of pyridinium, 1-amino- involves its interaction with molecular targets through its amino group. This interaction can lead to the formation of stable complexes with enzymes or other proteins, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Pyridinium Salts: A broad class of compounds with diverse applications in chemistry and biology.

Cyanomethyl Pyridinium: Known for its versatility in chemical synthesis and applications in creating various heterocycles.

Uniqueness: Pyridinium, 1-amino- is unique due to its amino group, which imparts distinct reactivity and interaction capabilities compared to other pyridinium salts. This makes it particularly valuable in applications requiring specific binding or reactivity profiles .

Biologische Aktivität

Pyridinium, 1-amino- is a compound that belongs to the pyridine family, which is characterized by a six-membered aromatic ring containing one nitrogen atom. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Below is a comprehensive overview of the biological activity of Pyridinium, 1-amino-, supported by various studies and data.

1. Overview of Biological Activities

Pyridine compounds are known for their wide range of biological activities. Pyridinium, 1-amino- specifically exhibits:

- Antimicrobial Activity : Many pyridinium salts demonstrate substantial antibacterial and antifungal properties. The presence of the amino group enhances their interaction with microbial cell membranes.

- Antiviral Activity : Certain derivatives show promise in inhibiting viral replication, making them potential candidates for antiviral therapies.

- Anticancer Properties : Pyridine derivatives have been identified as inhibitors of various cancer-related targets, including kinases involved in tumor growth.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyridinium salts against various pathogens. The mechanism primarily involves disruption of microbial cell membranes.

| Compound | Activity | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Pyridinium Salt A | Antibacterial | Staphylococcus aureus | 56 μg/mL |

| Pyridinium Salt B | Antibacterial | Escherichia coli | 55 μg/mL |

| Pyridinium Salt C | Antifungal | Candida albicans | Not significant |

The above table summarizes findings from a study that demonstrated the superior antibacterial activity of certain pyridinium compounds compared to others, particularly against Gram-positive bacteria .

3. Antiviral Activity

Pyridine compounds have been investigated for their antiviral properties, especially in the context of emerging viral infections like COVID-19. Research indicates that certain pyridinium derivatives can inhibit viral replication mechanisms.

- Mechanism : The antiviral action is often attributed to the ability of these compounds to interfere with viral entry or replication within host cells.

- Case Study : A study highlighted the synthesis of novel pyridine derivatives that exhibited significant inhibitory effects on SARS-CoV-2, showcasing their potential as therapeutic agents .

4. Anticancer Properties

Pyridinium compounds have shown potential in cancer treatment through various mechanisms:

- Targeting Kinases : Some derivatives act as inhibitors for key kinases such as EGFR and HER2, which are implicated in breast cancer progression .

- Research Findings : Liu et al. (2019) reported that specific pyridine derivatives function as dual inhibitors for ALK/ROS1, showing promise against resistant cancer strains .

5. Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of pyridinium compounds:

- Study on Synthesis and Antimicrobial Activity : This research synthesized several pyridinium salts and evaluated their antimicrobial properties against common pathogens. Results indicated strong antibacterial effects against Gram-positive bacteria while showing limited antifungal activity .

- Antiviral Studies : Investigations into the antiviral properties of pyridine derivatives revealed that specific modifications could enhance efficacy against viral targets, particularly in respiratory viruses .

6. Conclusion

Pyridinium, 1-amino- and its derivatives represent a promising class of compounds with significant biological activities spanning antimicrobial, antiviral, and anticancer domains. Ongoing research is essential to fully elucidate their mechanisms of action and therapeutic potential.

The diverse applications of these compounds underscore their importance in drug development and highlight the need for further exploration into their biological activities. As new synthetic methods and biological assays are developed, the therapeutic landscape for pyridine-based compounds may expand significantly.

Analyse Chemischer Reaktionen

Reactions Involving N-Centered Radicals

N-Aminopyridinium reagents are precursors to N-centered radicals via photochemical and photoredox activation of the N–N bond .

Mechanism: Electron transfer from the excited state of a photocatalyst to the N-aminopyridinium reagent results in N–N cleavage to yield an amidyl radical, pyridine, and an oxidized photocatalyst . The amidyl radical then reacts with a radical acceptor, forming a carbon-centered radical. Oxidation of this radical regenerates the photocatalyst .

The stability of the nitrogen-centered radicals is highly dependent on the N-substituent, with electron-withdrawing substituents typically giving rise to stable radical species .

Olefin Difunctionalization Reactions

Many olefin difunctionalization reactions have been developed based on N-aminopyridinium reagents due to the ease of N-centered radical generation by reductive cleavage of the N–N bonds .

-

Regiospecific 1,2-aminofunctionalization of olefins: Radical addition leads to aminohydroxylation, aminohalogenation, aminothiocyanation, and aminoazidation reactions .

Reactions with Nucleophiles

N-Aminopyridinium salts react with nucleophiles at the pyridinium moiety and with dipolarophiles in cycloadditions .

Zincke Reaction

In the Zincke reaction, a pyridine is transformed into a pyridinium salt by reaction with 2,4-dinitro-chlorobenzene and a primary amine .

Mechanism:

-

Addition of a primary amine, leading to the opening of the pyridinium ring and displacement of 2,4-dinitroaniline .

-

Formation of a König salt, which can react via sigmatropic rearrangement or nucleophilic addition of a zwitterionic intermediate to give a cyclized intermediate .

-

Proton transfer and amine elimination to form the pyridinium ion .

Eigenschaften

IUPAC Name |

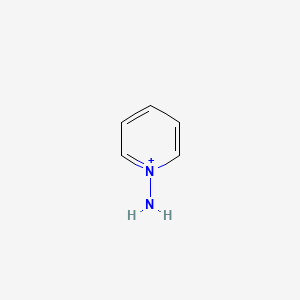

pyridin-1-ium-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N2/c6-7-4-2-1-3-5-7/h1-5H,6H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZCOWLKXHIVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328733 | |

| Record name | Pyridinium, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45458-31-9 | |

| Record name | Pyridinium, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.